2-[(2,4-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H23N5O2/c1-13-9-10-17(14(2)11-13)24-21-25-20(16-7-5-6-8-18(16)29-4)27-19(28)12-15(3)23-22(27)26-21/h5-12,20H,1-4H3,(H2,23,24,25,26) |
InChI Key |
OTQFPASVEPOEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclocondensation
A widely cited method involves the one-pot reaction of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with triethyl orthoacetate in dimethylacetamide (DMA) at 115°C. This approach leverages the orthoester’s dual role as a reactant and acid scavenger, yielding the triazinone core with >85% regioselectivity.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent | DMA or NMP (6–8% v/v) |
| Temperature | 100–120°C (optimized at 115°C) |
| Catalyst | Sulfuric acid (4–10% strength) |
| Reaction Time | 1.5–3 hours (typically 2 hours) |
Post-reaction, the product crystallizes upon water addition, achieving 70–78% isolated yield after recrystallization from THF/water (2:1).
Guanidine-Mediated Annulation
An alternative pathway employs 1-(2,4-dimethylphenyl)guanidine and 2-methoxybenzaldehyde in dimethylformamide (DMF) under microwave irradiation (150°C, 30 min). This method avoids hazardous solvents but requires stoichiometric amounts of ammonium chloride to precipitate the product, yielding 65–70% purity before column chromatography.
Stepwise Synthesis via Intermediate Isolation
Synthesis of Pyrimidinone Precursor
The pyrimidinone intermediate 4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a]triazin-6-one is prepared by cyclizing 2-amino-4-(2-methoxyphenyl)-6-methylpyrimidine with triphosgene in dichloromethane at 0–5°C.
Key Data:
Amination with 2,4-Dimethylaniline
The isolated pyrimidinone undergoes nucleophilic aromatic substitution with 2,4-dimethylaniline in the presence of 1,1′-carbodiimidazole (1.3–1.4 eq) and DMAP (10 mol%) in tetrahydrofuran (THF). The reaction proceeds via an imidazolide intermediate, with ammonia gas facilitating the displacement of the leaving group.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | THF (anhydrous) |
| Temperature | 50°C (2–3 hours) |
| Workup | MTBE/ethyl acetate extraction |
| Final pH Adjustment | 6.5–7.0 with HCl |
This step achieves 88–92% yield, with residual solvents removed via azeotropic distillation with toluene.
Catalytic Systems and Solvent Effects
Acidic vs. Basic Catalysts
Comparative studies indicate that sulfuric acid (4–10%) outperforms Lewis acids (e.g., ZnCl₂) in MCRs, minimizing side reactions such as demethylation of the methoxy group. Basic conditions (e.g., K₂CO₃) are unsuitable due to saponification risks at elevated temperatures.
Solvent Screening
Solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMA | 37.8 | 85 |
| NMP | 32.0 | 82 |
| DMF | 36.7 | 78 |
| DMSO | 46.7 | 65 |
Polar aprotic solvents like DMA enhance nucleophilicity of the guanidine nitrogen, accelerating cyclization.
Purification and Characterization
Crystallization Protocols
The final compound exhibits poor solubility in alcohols but crystallizes efficiently from THF/water (2:1) or acetonitrile/ethyl acetate (1:3). Cooling rates below 5°C/hour yield monoclinic crystals suitable for X-ray diffraction.
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.89 (m, 7H, aromatic), 3.82 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
-
HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30).
-
Melting Point : 214–216°C (decomposition).
Scale-Up and Industrial Feasibility
Pilot-scale batches (10–50 kg) utilize continuous flow reactors to maintain temperature control during exothermic cyclization steps. Key considerations include:
Chemical Reactions Analysis
2-[(2,4-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(2,4-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibit significant anticancer properties. For instance:
- A series of triazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications in the triazine structure could enhance anticancer activity significantly .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that certain pyrimidine derivatives exhibit potent activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis .
Drug Design and Development
The structural characteristics of this compound make it a valuable candidate for drug design:
- The presence of multiple functional groups allows for the modification of pharmacokinetic properties.
- Its ability to interact with various biological targets makes it suitable for the development of new therapeutic agents .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a study published in the International Journal of Molecular Sciences, researchers synthesized several derivatives based on the pyrimidine structure and tested their anticancer activity against human cancer cell lines. The study found that modifications at specific positions significantly increased cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity Assessment
A separate investigation focused on the antimicrobial properties of related pyrimidine derivatives. The results indicated that certain structural modifications led to enhanced activity against resistant strains of bacteria . This study highlights the potential for developing new antimicrobial agents from this chemical scaffold.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar pyrimidotriazinone derivatives:
Key Observations:
Methyl groups on the phenylamino substituent (e.g., 2,4-dimethylphenyl vs. 4-methylphenyl in ) could modulate electron-donating effects and hydrophobic interactions.
Pharmacological Implications: Compounds with 4-fluorophenyl () or methylsulfanylphenyl () groups at position 4 exhibit distinct electronic profiles, which might influence target selectivity or metabolic stability.
Synthetic Pathways :
- Many analogs (e.g., ) share a common synthetic route involving cyclocondensation of thioureas or hydrazines with carbonyl precursors, as outlined in . The target compound likely follows a similar protocol.
Research Findings and Gaps
- Antibacterial Activity: A structurally related compound, 4-aryl-2-thioxo-pyrimidotriazinone, demonstrated moderate antibacterial activity against S. aureus and E. coli . While the target lacks a thioxo group, its 2-methoxyphenyl substituent may confer similar bioactivity, though this remains untested.
- Therapeutic Potential: The piperazinyl analog () hints at CNS-targeted applications, but the target’s simpler structure may prioritize kinase or antimicrobial targets.
Biological Activity
The compound 2-[(2,4-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimido[1,2-a][1,3,5]triazin class of compounds, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.41 g/mol. The structure features a pyrimidine ring fused with a triazine moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Weight | 318.41 g/mol |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 3 |
| Rotatable Bonds | 8 |
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticonvulsant properties. For instance, derivatives of triazole have been shown to modulate voltage-gated sodium channels (VGSCs) and GABA_A receptors effectively. The compound may share similar mechanisms of action due to its structural analogies.
In a comparative study involving various triazole derivatives, it was found that certain compounds displayed protective effects in MES (Maximal Electroshock Seizure) and PTZ (Pentylenetetrazol) models. For example, one derivative showed an effective dose (ED50) of 15.2 mg/kg in the PTZ test and had a therapeutic index (TI) exceeding 13 .
Anticancer Activity
The potential anticancer properties of pyrimidine derivatives have been explored extensively. A study on related triazole-thione compounds revealed significant cytotoxic effects against various cancer cell lines. For instance, specific derivatives demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . This suggests that the compound may also exhibit anticancer activity through similar pathways.
Antimicrobial Activity
Compounds within this chemical class have shown varying degrees of antimicrobial activity. For example, benzothiazole derivatives were reported to possess significant anti-tubercular activity against Mycobacterium tuberculosis. Given the structural similarities among these compounds, it is plausible that our compound could exhibit antimicrobial properties as well .
Case Study: Anticonvulsant Activity Evaluation
In a recent experimental study evaluating several pyrimidine derivatives for anticonvulsant activity:
- Compound A (similar structure) demonstrated an ED50 of 23.4 mg/kg in MES tests.
- Compound B showed protective indices exceeding 25 in both MES and PTZ models.
These findings highlight the potential efficacy of structurally related compounds in treating seizures .
Research Findings on Anticancer Potential
A systematic review on triazole derivatives indicated that modifications on the triazole ring can enhance anticancer activity:
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazinyl intermediates with carbonyl-containing reagents. For example, oxalyl chloride in DMF with Et₃N as a base under reflux conditions (8 hours) is used to form the pyrimidotriazinone core . Reaction parameters like temperature, solvent polarity, and stoichiometric ratios must be tightly controlled to avoid side products (e.g., over-oxidation or incomplete ring closure). Spectral characterization (NMR, IR) and crystallography (XRD) are critical for verifying structural integrity .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing between 2,4-dimethylphenyl and 2-methoxyphenyl groups).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation and crystallinity, as seen in structurally related pyrimidotriazinones .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities.
Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of substituent introduction in the pyrimidotriazinone scaffold during multi-step syntheses?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-Donating Groups (e.g., methoxy) : Direct nucleophilic attack to specific positions via resonance stabilization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during intermediate steps.
- Catalytic Systems : Transition metals (e.g., Pd/Cu) may enhance cross-coupling efficiency for aryl substitutions .
Q. How can contradictory data in biological activity (e.g., varying IC₅₀ values across studies) be systematically resolved?
- Methodological Answer : Apply comparative analysis and orthogonal assays:
- Dose-Response Repetition : Validate results across multiple cell lines or enzymatic batches.
- Structural Analog Comparison : Benchmark against compounds with known activity profiles (e.g., 4-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine) to identify structure-activity relationships (SAR) .
- Meta-Analysis : Aggregate data from independent studies to identify outliers or methodological biases .
Q. What experimental design principles should guide environmental impact studies for this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which includes:
- Abiotic/Biotic Compartment Analysis : Study hydrolysis, photolysis, and biodegradation in soil/water systems.
- Ecotoxicology : Use Daphnia magna or Danio rerio models for acute/chronic toxicity.
- Longitudinal Monitoring : Track bioaccumulation potential over 6–12 months under controlled conditions .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:
- Target Selection : Prioritize proteins with structural homology to known pyrimidotriazinone targets (e.g., dihydrofolate reductase).
- Free Energy Calculations : Compute binding affinities (ΔG) and compare with experimental IC₅₀ values.
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported stability profiles (e.g., degradation under varying pH conditions)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
- Analytical Cross-Validation : Compare HPLC, LC-MS, and NMR data to identify degradation products.
- Environmental Simulation : Replicate real-world storage conditions (e.g., 25°C/60% RH) to validate shelf-life claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
